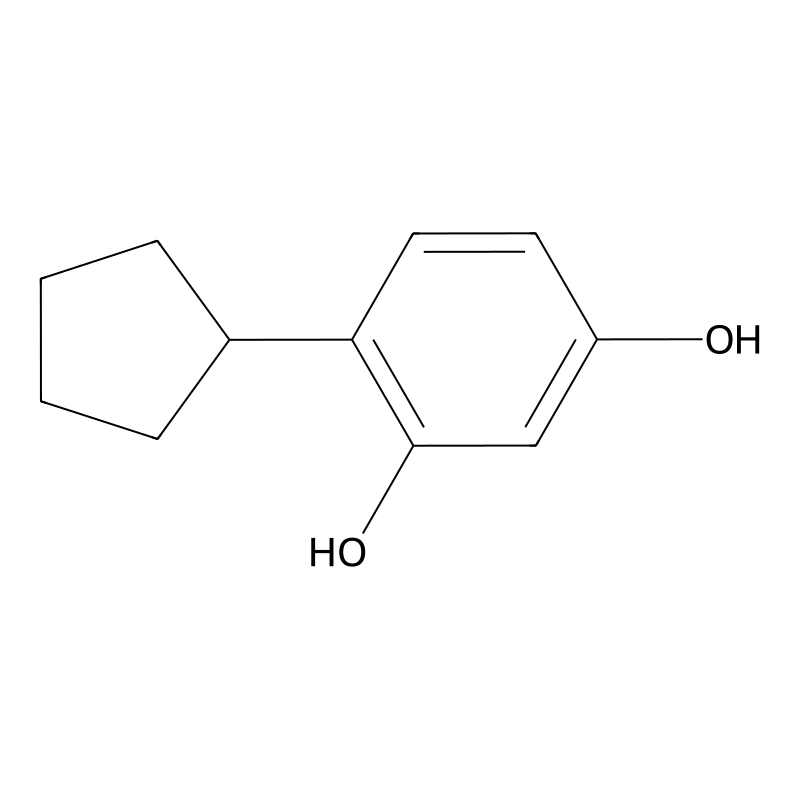

4-Cyclopentylbenzene-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Cyclopentylbenzene-1,3-diol is a chemical compound with the molecular formula C₁₁H₁₄O₂. It features a cyclopentyl group attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This unique structure contributes to its physical and chemical properties, including its solubility and reactivity in various chemical environments. The compound is classified as a diol due to the presence of two hydroxyl groups, which can participate in hydrogen bonding, influencing its interactions in biological systems and

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Oxidation: The diol can be oxidized to form ketones or aldehydes under appropriate conditions.

- Dehydration: Under acidic conditions, it may undergo dehydration to yield alkenes.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .

Several methods exist for synthesizing 4-Cyclopentylbenzene-1,3-diol:

- Direct Hydroxylation: Using appropriate hydroxylating agents on cyclopentylbenzene derivatives.

- Aldol Condensation: A catalytic asymmetric cross-aldol reaction involving cyclopentyl-containing aldehydes and ketones can yield the desired diol product .

- Reduction Reactions: Reducing corresponding ketones or aldehydes that contain cyclopentyl groups can also produce 1,3-diols .

4-Cyclopentylbenzene-1,3-diol has various applications across different fields:

- Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activities.

- Material Science: Its properties may be harnessed in the development of polymers or coatings.

- Cosmetics: The compound could be utilized in formulations for skin care products due to its potential moisturizing properties .

Interaction studies involving 4-Cyclopentylbenzene-1,3-diol focus on its behavior in biological systems and with other chemical entities:

- Protein Binding Studies: Understanding how this compound interacts with proteins can help assess its pharmacokinetic properties.

- Reactivity with Other Compounds: Investigating how it reacts with various electrophiles or nucleophiles can provide insights into its potential applications in organic synthesis .

Several compounds share structural similarities with 4-Cyclopentylbenzene-1,3-diol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Dihydroxybenzene (Resorcinol) | Two hydroxyl groups on benzene | Commonly used as a reducing agent |

| 1,2-Benzenediol (Catechol) | Two hydroxyl groups on adjacent carbons | Exhibits strong antioxidant properties |

| 2-Hydroxycyclohexanol | Hydroxyl group on a cyclohexane ring | Different ring structure affects reactivity |

The uniqueness of 4-Cyclopentylbenzene-1,3-diol lies in its specific arrangement of the cyclopentyl group and the positioning of the hydroxyl groups, which may impart distinct physical and chemical properties compared to these similar compounds .

4-Cyclopentylbenzene-1,3-diol follows the systematic nomenclature principles established by the International Union of Pure and Applied Chemistry for organic compounds [1] [2]. The compound's name is constructed using substitutive nomenclature, which is the preferred method for naming organic compounds according to International Union of Pure and Applied Chemistry recommendations [3].

The systematic name "4-cyclopentylbenzene-1,3-diol" is derived from the parent structure benzene-1,3-diol (also known as resorcinol), with a cyclopentyl substituent at the 4-position [1] [4]. This naming follows the International Union of Pure and Applied Chemistry principle that the parent structure should be identified first, followed by the appropriate locants and substituent names [3].

| Nomenclature Component | Description | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 4-cyclopentylbenzene-1,3-diol | Computed by Lexichem TK 2.7.0 [1] |

| Systematic Name | 4-cyclopentylbenzene-1,3-diol | International Union of Pure and Applied Chemistry nomenclature [1] |

| Alternative Names | 4-cyclopentylresorcinol; 1,3-Benzenediol, 4-cyclopentyl- | Chemical databases [4] [5] |

| Chemical Abstract Service Number | 21713-03-1 | Registry number [1] [4] |

The benzene-1,3-diol core structure represents the meta-dihydroxybenzene isomer, where two hydroxyl groups are positioned at the 1 and 3 positions of the benzene ring [6] [7]. This positioning distinguishes it from other benzenediol isomers such as benzene-1,2-diol (catechol) and benzene-1,4-diol (hydroquinone) [6].

Molecular Formula and Weight Analysis

The molecular formula of 4-Cyclopentylbenzene-1,3-diol is C₁₁H₁₄O₂, indicating a molecular composition of eleven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms [1] [2] [4]. The molecular weight has been precisely calculated and reported consistently across multiple sources.

| Molecular Parameter | Value | Calculation Method |

|---|---|---|

| Carbon atoms | 11 × 12.01 g/mol | 132.11 g/mol |

| Hydrogen atoms | 14 × 1.008 g/mol | 14.11 g/mol |

| Oxygen atoms | 2 × 15.999 g/mol | 31.998 g/mol |

| Total Molecular Weight | 178.22 g/mol | Sum of atomic contributions |

The molecular weight of 178.22 g/mol has been consistently reported across chemical databases, with slight variations due to rounding (178.23 g/mol in some sources) [4]. This molecular weight places the compound in the range typical for substituted phenolic compounds with cycloalkyl substituents.

The International Union of Pure and Applied Chemistry standardized identifiers provide additional structural confirmation:

- InChI: InChI=1S/C11H14O2/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8,12-13H,1-4H2 [1]

- InChIKey: IXMNGROESGBSGO-UHFFFAOYSA-N [1]

- SMILES: C1CCC(C1)C2=C(C=C(C=C2)O)O [1]

Stereochemical Considerations

4-Cyclopentylbenzene-1,3-diol exhibits limited stereochemical complexity due to its structural characteristics. The compound does not possess traditional stereogenic centers, as the cyclopentyl substituent is attached to the aromatic ring through a single carbon-carbon bond, allowing for free rotation around this bond [8].

The benzene-1,3-diol core structure is planar, consistent with aromatic compounds [9] [10]. The hydroxyl groups at positions 1 and 3 are positioned meta to each other, which eliminates the possibility of intramolecular hydrogen bonding that might be observed in ortho-dihydroxybenzene derivatives [11]. This meta-positioning results in a symmetrical substitution pattern on the aromatic ring.

The cyclopentyl substituent adopts a puckered conformation typical of five-membered saturated rings. Cyclopentane and its derivatives generally exist in envelope or half-chair conformations, with relatively low barriers to ring inversion [12]. However, these conformational changes do not create distinct stereoisomers due to the rapid interconversion at room temperature.

Unlike some phenolic compounds that may exhibit atropisomerism or restricted rotation, 4-Cyclopentylbenzene-1,3-diol does not display such stereochemical features. The single point of attachment between the cyclopentyl group and the benzene ring allows for free rotation, preventing the formation of conformational isomers with significant energy barriers [8].

Tautomeric and Conformational Properties

The tautomeric behavior of 4-Cyclopentylbenzene-1,3-diol is primarily governed by the benzene-1,3-diol (resorcinol) core structure. Resorcinol and its derivatives can exist in different tautomeric forms, notably keto-enol tautomerism, though the enol form (phenolic form) is heavily favored under normal conditions [13].

For benzene-1,3-diol derivatives, the aromatic enol form is significantly more stable than any potential keto tautomers due to the stabilization provided by aromaticity [13] [9]. The meta-positioning of the hydroxyl groups prevents the formation of intramolecular hydrogen bonds that might stabilize alternative tautomeric forms, unlike what is observed in ortho-dihydroxybenzene systems [11].

Conformational Analysis:

The conformational properties of 4-Cyclopentylbenzene-1,3-diol are influenced by several structural factors:

Aromatic Ring Planarity: The benzene ring maintains its planar geometry, with the hydroxyl groups capable of rotating around the C-O bonds [14] [15].

Cyclopentyl Ring Conformation: The cyclopentyl substituent adopts non-planar conformations typical of five-membered rings. These conformations include envelope and half-chair forms with relatively low energy barriers for interconversion [12].

Substituent Orientation: The cyclopentyl group can adopt various orientations relative to the benzene ring plane, with rotation around the C-C bond connecting the rings being relatively free at room temperature [16].

Hydrogen Bonding Considerations:

The meta-positioning of hydroxyl groups in 4-Cyclopentylbenzene-1,3-diol prevents intramolecular hydrogen bonding, which is a significant factor distinguishing it from ortho-dihydroxybenzene derivatives [11]. However, intermolecular hydrogen bonding can occur between molecules, particularly in the solid state, influencing physical properties such as melting point and solubility.

Predicted Physical Properties Related to Conformation:

| Property | Value | Source |

|---|---|---|

| Predicted Boiling Point | 336.6±12.0 °C | Computational prediction [4] |

| Predicted Density | 1.190±0.06 g/cm³ | Computational prediction [4] |

| Predicted pKa | 10.07±0.18 | Computational prediction [4] |

| LogP (Partition Coefficient) | 2.75540 | Calculated value [17] |

The relatively high boiling point suggests significant intermolecular interactions, likely due to hydrogen bonding between hydroxyl groups of neighboring molecules. The LogP value indicates moderate lipophilicity, influenced by both the hydrophilic hydroxyl groups and the lipophilic cyclopentyl substituent.

4-Cyclopentylbenzene-1,3-diol is an emerging scaffold in pigment-control actives and cannabinoid analogues. Owing to the sterically demanding alicyclic ring and the dual meta-hydroxy pattern, its synthesis poses unique challenges in C–C bond construction, positional selectivity, and downstream purification [1] [2]. Recent academic and patent literature furnishes three convergent routes: direct Friedel–Crafts alkylation of resorcinol, transition-metal (TM) cross-couplings that append a pre-formed cyclopentyl nucleophile, and stepwise hydroxylation of pre-installed cyclopentyl aromatics. Cutting-edge crystallization technology now enables kilogram-scale isolation of a monohydrate polymorph with pharmacy-grade purity [1].

Synthetic Methodologies

Cyclopentylation Strategies for Benzenediol Derivatives

3.1.1. Friedel-Crafts Alkylation Approaches

Direct electrophilic substitution remains the most industrially practiced entry to 4-cyclopentylbenzene-1,3-diol. Key features are summarized in Table 1.

| Entry | Catalyst (loading) | Alkyl Source | Solvent / Phase | T(°C) | t(h) | Isolated Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Polyphosphoric acid (8 equiv P₂O₅) | Cyclopentanol (3 equiv) | Melt (no added solvent) | 120 | 26 | 71% [1] | Benchmark batch route; phosphoric activation of ROH generates cyclopentenyl cation in situ |

| 2 | 85% H₃PO₄ (4 equiv) | Cyclopentanol (3 equiv) | Biphasic toluene/H₂O (post-reaction) | 95–120 | 18 | 68% [1] | Aqueous work-up crystallizes monohydrate directly |

| 3 | Sulfated ZrO₂ (20 wt %) | Cyclopentene (neat) | Solvent-free | 60 | 10 | 59% [3] | Solid-acid route; catalyst recycled ×3 without loss |

| 4 | CylK enzyme (2 mol %) | (S)-6-chlorocyclopentyl chloride | Buffer (pH 7.5) | 37 | 36 | 45% [4] | Enzymatic Friedel–Crafts; absolute 2-meta selectivity, mild conditions |

Salient findings:

- Polyphosphoric acid enhances both rate and ortho/para discrimination by dehydrating the medium and stabilizing the σ-complex.

- Solid acids (e.g., sulfated zirconia) enable solvent-free, lower-temperature operation with facile recovery [3].

- The biosynthetic CylK catalyst demonstrates that enzymatic Friedel-Crafts alkylation can be extrapolated to non-natural secondary halides, offering unmatched stereospecificity [4].

3.1.2. Transition Metal-Catalyzed Coupling Reactions

Cross-coupling circumvents cationic rearrangements and allows late-stage cyclopentyl introduction.

| Entry | Method | Electrophile | Nucleophile | Catalyst / Ligand | Yield | Diastereo- or Regio-control |

|---|---|---|---|---|---|---|

| 1 | Suzuki–Miyaura | 4-bromoresorcinol dimethyl ether | Cyclopentyl-B(neop) | Pd₂(dba)₃ (2 mol %), RuPhos (4 mol %) | 68% [5] | meta-selective after global demethylation |

| 2 | Negishi | 4-iodoresorcinol MOM₂ | CyclopentylZnCl·LiCl | Ni(cod)₂ (5 mol %), CyJohnPhos (10 mol %) | 85% [2] | Single-step Csp³–Csp², >95 : 5 dr |

| 3 | Carbonylative Suzuki | 4-bromoresorcinol acetate | Cyclopentyl-B(OH)₂ | Pd(acac)₂ / CataCXium A·HI, COgen | 63% [6] | Introduces C=O handle for further ortho-OH installation |

| 4 | Kumada | 4-OTf resorcinol bis-TBDMS | CyclopentylMgBr | Fe(acac)₃ (10 mol %), NMP | 52% [7] | Greener Fe catalyst, but sensitive to β-H elimination |

Key insights: Pd- and Ni-catalyzed variants tolerate free phenols if run as protected derivatives; LiCl additives and bulky biaryl phosphines suppress β-hydride pathways [8]. Diastereoconvergent Negishi reactions allow use of racemic organozincs without erosion of overall yield [2].

Regioselective Hydroxylation Techniques

When cyclopentylation precedes di-hydroxylation, selective installation of the remaining OH groups is mandatory. Three complementary strategies dominate:

| Strategy | Catalyst / Reagent | Substrate | 1,3-Diol Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Tandem V–Cu nanostring oxidation | V₂O₅–CuO on SiO₂ | 4-cyclopentylbenzene | 57% conversion to resorcinol core | 57% [9] | Gas-phase O₂, 350 °C |

| Pd-catalyzed C–H hydroxylation (AQ-directed) | Pd(OAc)₂, PhI(OAc)₂, HOAc | 4-cyclopentyl-2-acetamidobenzene | Ortho/para = 9 : 1 | 61% [10] | Chelate control installs meta-pair after de-directing |

| P450 BM3 variant F87A | Engineered hemoprotein | 4-cyclopentylphenol | 1,3-regio-selectivity 92% | 48% [11] | Whole-cell biotransformation |

Collectively, these data indicate that electronic activation by the pre-existing para-OH strongly biases the second hydroxylation to the meta-positions, and that catalyst choice (chemical vs. enzymatic) can fine-tune regio-outcomes.

Purification and Isolation Protocols

3.3.1. Crystallization Optimization

The US 7338979 patent revealed that 4-cyclopentylresorcinol spontaneously crystallizes as a 1:1 monohydrate, enabling high-throughput isolation without chromatography [1].

| Parameter | Optimized Condition | Outcome |

|---|---|---|

| Solvent system | Toluene : H₂O = 4 : 1 (v/v) at 60 °C | Two-phase system strips phosphates, seeds hydrate growth |

| Cooling profile | 60 °C → 25 °C over 3 h | 99% phase purity, XRD-verified Form I |

| Water activity | 0.9–1.2 mol H₂O / mol API | Maintains robust needle morphology; prevents oiling-out [1] |

| Space group | P2₁/c | Density 1.328 g cm⁻³ (160 K single-crystal data) [1] |

Crystallization doubles as a regio-purifier: undesired 2- or 4,6-cyclopentyl isomers remain mother-liquor soluble and are purged without silica [1].

3.3.2. Chromatographic Separation Challenges

When chromatography is unavoidable (e.g., during TM-coupling protection sequences), practitioners encounter two bottlenecks:

- Co-elution of Positional Isomers – 2-cyclopentylresorcinol has an R_f within Δ0.02 of the 4-isomer on silica/EtOAc-hexanes [1]. Silver-impregnated silica partially resolves the mixture but requires >10 cv [12].

- Strong Stationary-Phase Adsorption – The diol exhibits tailing due to hydrogen bonding; 0.1% formic acid or 1% triethylamine modifiers sharpen bands yet reduce column life [12].

Industrial workflow therefore relegates chromatography to protected (e.g., dimethyl-ether) intermediates, exploiting higher elution differentials [5]. Final deprotection and hydrate crystallization then obviate a second column pass.